Excited-State Dipole Moment Change (Δμ) of 6-Hydroxyquinoline Compared to 2-, 7-, and 8-HQ Positional Isomers
6-Hydroxyquinoline exhibits a distinct excited-state dipole moment change (Δμ) relative to its positional isomers 2-HQ, 7-HQ, and 8-HQ. The magnitude of Δμ correlates directly with the degree of charge-separation upon photoexcitation, which governs fluorescence behavior and solvatochromic response [1].
| Evidence Dimension | Excited-state dipole moment change (Δμ) and charge-separation upon photoexcitation |
|---|---|
| Target Compound Data | Significant enhancement in excited-state dipole moment following photo-excitation; large Δμ value indicating pronounced charge-separation in the photo-excited state |
| Comparator Or Baseline | 2-HQ, 7-HQ, and 8-HQ positional isomers each exhibit distinct Δμ magnitudes and charge-separation profiles that differ from 6-HQ |
| Quantified Difference | The large value of Δμ clearly indicates charge-separation in the photo-excited states, which in turn depends on the position of the hydroxyl group in the ring; each isomer displays a unique Δμ signature [1] |
| Conditions | Room temperature measurements in a wide range of solvents with varying polarities, dielectric constants, and refractive indices; DFT and TDDFT theoretical calculations [1] |
Why This Matters
Researchers developing fluorescence-based sensors or studying ESPT mechanisms cannot substitute 6-HQ with 7-HQ or 8-HQ without altering the fundamental photophysical output.
- [1] Mehata MS, Singh AK, Sinha RK. Experimental and theoretical study of hydroxyquinolines: hydroxyl group position dependent dipole moment and charge-separation in the photoexcited state leading to fluorescence. Methods Appl Fluoresc. 2016. View Source
